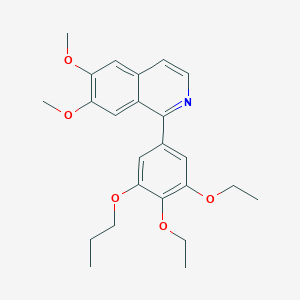
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the isoquinoline core. The specific steps may include:
Formation of the Aldehyde Intermediate: The starting material, 3,4-diethoxy-5-propoxybenzaldehyde, is synthesized through the alkylation of 3,4-dihydroxybenzaldehyde with ethyl and propyl halides.
Pictet-Spengler Reaction: The aldehyde intermediate reacts with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of an acid catalyst, such as hydrochloric acid, to form the desired isoquinoline compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules, including dyes and agrochemicals.
作用機序
The mechanism of action of 1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple methoxy and ethoxy groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline
- 1-(3,4-Diethoxyphenyl)-6,7-dimethoxyisoquinoline
- 1-(3,4-Diethoxy-5-methoxyphenyl)-6,7-dimethoxyisoquinoline
Uniqueness
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline is unique due to the presence of both ethoxy and propoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural variation allows for distinct interactions with molecular targets, potentially leading to unique pharmacological profiles compared to its analogs.
特性
分子式 |
C24H29NO5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C24H29NO5/c1-6-11-30-22-14-17(13-21(28-7-2)24(22)29-8-3)23-18-15-20(27-5)19(26-4)12-16(18)9-10-25-23/h9-10,12-15H,6-8,11H2,1-5H3 |
InChIキー |
MWVJATCXRMXSJF-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)
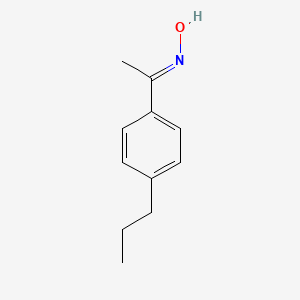
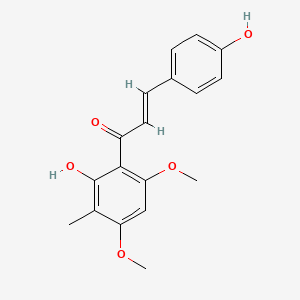
![2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)
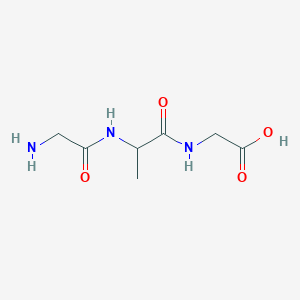
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)
![3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12326637.png)

![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)
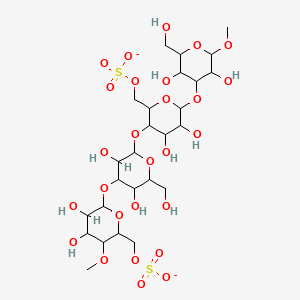
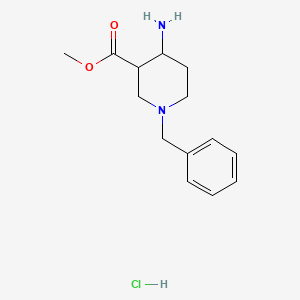
![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
